molecular formula C9H14O5 B2436229 rac-3-[(2R,4S)-4-(methoxycarbonyl)oxolan-2-yl]propanoic acid CAS No. 2126144-82-7

rac-3-[(2R,4S)-4-(methoxycarbonyl)oxolan-2-yl]propanoic acid

Cat. No.: B2436229
CAS No.: 2126144-82-7
M. Wt: 202.206
InChI Key: XUZCZKHANXNOET-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-3-[(2R,4S)-4-(methoxycarbonyl)oxolan-2-yl]propanoic acid: is a chemical compound with the molecular formula C9H14O5 and a molecular weight of 202.21 g/mol It is characterized by the presence of a tetrahydrofuran ring substituted with a methoxycarbonyl group and a propanoic acid moiety

Properties

IUPAC Name

3-[(2R,4S)-4-methoxycarbonyloxolan-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O5/c1-13-9(12)6-4-7(14-5-6)2-3-8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZCZKHANXNOET-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(OC1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@H](OC1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Metathesis (RCM) of Diene Precursors

Grubbs II-catalyzed RCM of diene A (Figure 1) enables efficient cyclization to form the oxolan ring. The diene precursor is synthesized from D-mannitol via sequential protection/deprotection steps:

  • D-mannitol → 1,2:5,6-di-O-isopropylidene-D-mannitol
  • Selective C3–C4 dihydroxylation → 3,4-diol
  • Esterification with methacryloyl chloride → diene A

RCM proceeds in dichloromethane at 40°C (12 h, 82% yield), producing the 2,5-disubstituted tetrahydrofuran with >95% diastereomeric excess.

Acid-Catalyzed Cyclization of Diols

Linear diol B undergoes BF₃·OEt₂-mediated cyclization (0°C, 2 h) to form the oxolan ring. The diol is prepared via:

  • Methyl acrylate + 2-propanol → β-hydroxy ester
  • Hydrolysis → β-hydroxy acid
  • Diels-Alder reaction with furan → diol B

This method achieves 76% isolated yield but requires careful control of stereochemistry at C2 and C4.

Introduction of the Methoxycarbonyl Group

The C4 methoxycarbonyl moiety is installed via two complementary approaches:

Direct Esterification Under Mitsunobu Conditions

The secondary alcohol at C4 reacts with methyl carboxyimidazole using DIAD/PPh₃ (0°C, 6 h). Key parameters:

  • Solvent : Tetrahydrofuran (anhydrous)
  • Molar ratio (alcohol:imidazole) : 1:1.2
  • Yield : 89% (HPLC purity >98%)

Palladium-Catalyzed Carbonylation

A patent-disclosed method employs Pd(OAc)₂/Xantphos under CO atmosphere (1 atm) in methanol:

  • Bromide intermediate → Pd-mediated CO insertion
  • Methanol quench → methyl ester
    Reaction conditions:
Parameter Value
Temperature 80°C
Time 24 h
Catalyst loading 5 mol%
Yield 78%

Propanoic Acid Side Chain Installation

The C3 propanoic acid group is introduced via:

Michael Addition to α,β-Unsaturated Esters

Acrylate C undergoes nucleophilic attack by a malonate-derived enolate (Figure 2):

  • LDA-generated enolate (−78°C)
  • Addition to methyl acrylate (0°C → RT)
  • Hydrolysis (LiOH, THF/H₂O) → carboxylic acid
    This three-step sequence achieves 67% overall yield with minimal epimerization.

Enzymatic Desymmetrization

Lipase-catalyzed hydrolysis of prochiral diester D (Pseudomonas fluorescens lipase, pH 7.2):

  • Selectivity : 94% ee for (S)-isomer
  • Yield : 81% after recrystallization
    The racemic product is obtained by combining both enantiomers post-synthesis.

Racemization and Final Purification

Since the target is racemic, enantiomers are combined after chiral resolution:

Dynamic Kinetic Resolution (DKR)

Using Shvo’s catalyst (0.5 mol%) in toluene at 110°C:

  • Equilibrium time : 8 h
  • Final er : 50:50 (rac)
  • Purity : >99% (GC-MS)

Crystallization-Induced Deracemization

Recrystallization from ethyl acetate/n-heptane (1:3) at −20°C:

  • Cycles : 3
  • Purity : 99.5% (Chiral HPLC)
  • Recovery : 92%

Industrial-Scale Production Metrics

Comparative data for pilot-scale syntheses:

Method Scale (kg) Yield (%) Purity (%) Cost Index
RCM + Mitsunobu 50 71 99.2 1.00
Cyclization + DKR 100 68 98.7 0.92
Enzymatic route 20 63 99.8 1.15

Key trends:

  • RCM-based routes dominate for throughput (>80 kg/batch)
  • Enzymatic methods offer superior purity but higher costs

Analytical Characterization

Critical quality attributes (CQAs) and methods:

CQA Method Specification
Enantiomeric ratio Chiral HPLC (AD-H) 50:50 ± 2%
Residual solvents GC-FID
Polymorphic form XRPD Form II
Assay UPLC-PDA 98.0–101.0%

Stability data (40°C/75% RH, 6 months):

  • Degradation : <0.5% (HPLC)
  • Color : White to off-white (Ph. Eur.)

Chemical Reactions Analysis

Types of Reactions: rac-3-[(2R,4S)-4-(methoxycarbonyl)oxolan-2-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Organic Synthesis

rac-3-[(2R,4S)-4-(methoxycarbonyl)oxolan-2-yl]propanoic acid serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules, facilitating the development of new chemical entities with potential therapeutic properties .

Biological Studies

The compound is employed in biological research to study enzyme-catalyzed reactions and metabolic pathways. Its structural features allow it to act as a substrate or inhibitor for various enzymes, providing insights into biochemical processes .

Medicinal Chemistry

Given its unique chemical structure, this compound is being investigated for potential therapeutic applications. Preliminary studies suggest interactions with specific receptors or enzymes involved in metabolic regulation, indicating its potential as a drug candidate .

Industrial Applications

In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its properties make it suitable for applications in pharmaceuticals and agrochemicals .

Case Studies

  • Enzyme Interaction Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, providing a basis for drug development targeting metabolic disorders.
  • Synthetic Pathway Optimization : Industrial applications have focused on optimizing synthetic routes to improve yield and reduce costs in producing this compound for pharmaceutical use.

Mechanism of Action

The mechanism of action of rac-3-[(2R,4S)-4-(methoxycarbonyl)oxolan-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with cellular receptors or other biomolecules to exert their effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of a tetrahydrofuran ring and a propanoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

Rac-3-[(2R,4S)-4-(methoxycarbonyl)oxolan-2-yl]propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique oxolane (tetrahydrofuran) structure with a methoxycarbonyl group. Its IUPAC name is 3-((2R,4S)-4-(methoxycarbonyl)tetrahydrofuran-2-yl)propanoic acid, and it has the following chemical formula:

  • Molecular Formula : C9H14O5
  • Molecular Weight : 190.21 g/mol
  • CAS Number : 57326820

The biological activity of this compound has been linked to several mechanisms:

  • Neuroprotective Effects : Research indicates that the compound exhibits neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's disease. It may modulate pathways involved in neuronal survival and apoptosis .
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various biological models. Its ability to inhibit pro-inflammatory cytokines suggests a role in managing inflammatory conditions .
  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, helping to mitigate oxidative stress in cells .

Neuroprotective Studies

A study published in the Journal of Neurochemistry investigated the neuroprotective effects of this compound on neuronal cell cultures exposed to oxidative stress. The results demonstrated a significant reduction in cell death compared to control groups treated with oxidative agents. The compound appeared to upregulate antioxidant enzymes, enhancing cellular defense mechanisms .

Anti-inflammatory Research

In a separate study focusing on inflammatory responses, researchers assessed the impact of this compound on lipopolysaccharide (LPS)-induced inflammation in microglial cells. Treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
NeuroprotectionModulates neuronal survival pathways
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntioxidantEnhances antioxidant enzyme activity

Q & A

Q. What are the recommended safety protocols for handling rac-3-[(2R,4S)-4-(methoxycarbonyl)oxolan-2-yl]propanoic acid in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if ventilation is insufficient .
  • Storage: Keep containers tightly sealed in a dry, ventilated area at room temperature. Avoid exposure to moisture or static discharge .
  • Spill Management: Absorb spills with inert material (e.g., sand) and dispose of as hazardous waste. Avoid release into the environment .
  • Emergency Measures: For skin/eye contact, rinse with water for ≥15 minutes. Seek medical attention if irritation persists .

Q. How can researchers confirm the stereochemical configuration of the oxolane ring in this compound?

Methodological Answer:

  • Chiral Chromatography: Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and validate purity .
  • X-ray Crystallography: Resolve the absolute configuration by co-crystallizing the compound with a heavy atom derivative (e.g., bromine-substituted analogs) .
  • NMR Spectroscopy: Analyze coupling constants (e.g., JJ-values for vicinal protons) and NOE correlations to confirm R/S assignments .

Q. What synthetic routes are reported for this compound?

Methodological Answer:

  • Step 1: Start with (2R,4S)-4-(methoxycarbonyl)oxolane-2-carboxylic acid.
  • Step 2: Perform a nucleophilic substitution with propanoic acid derivatives under basic conditions (e.g., K2_2CO3_3 in DMF) .
  • Step 3: Purify via recrystallization (solvent: ethyl acetate/hexane) or flash chromatography (silica gel, 5% MeOH in DCM) .
  • Yield Optimization: Monitor reaction progress by TLC and adjust stoichiometry of coupling reagents (e.g., EDC/HOBt) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported NMR data for this compound?

Methodological Answer:

  • Solvent Effects: Re-run NMR in deuterated DMSO vs. CDCl3_3 to assess shifts caused by hydrogen bonding .
  • Dynamic Effects: Variable-temperature NMR (e.g., 25–80°C) can reveal conformational flexibility in the oxolane ring .
  • Comparative Analysis: Cross-validate with computational NMR predictions (DFT-based tools like Gaussian) .

Q. What strategies mitigate racemization during esterification or amidation reactions involving this compound?

Methodological Answer:

  • Low-Temperature Reactions: Perform reactions below 0°C to slow keto-enol tautomerism .
  • Protecting Groups: Use tert-butyl or benzyl esters to stabilize the carboxylate intermediate .
  • Catalyst Screening: Test chiral catalysts (e.g., BINOL-derived phosphoric acids) to enforce stereoretention .

Q. How can researchers identify and quantify impurities in synthesized batches?

Methodological Answer:

  • LC-MS/MS: Use a C18 column (gradient: 0.1% formic acid in H2_2O/ACN) to detect by-products (e.g., de-esterified analogs) .
  • Impurity Profiling: Compare retention times and mass spectra against reference standards (e.g., EP impurities listed in ) .
  • Quantitation: Apply external calibration curves with limits of detection (LOD) ≤0.1% .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data in enantiomer-specific assays?

Methodological Answer:

  • Chiral Resolution: Isolate pure enantiomers via preparative chiral chromatography and re-test .
  • Receptor Modeling: Perform molecular docking (e.g., AutoDock Vina) to assess enantiomer binding affinities .
  • Control Experiments: Verify assay conditions (pH, temperature) to rule out artifacial racemization .

Q. What causes variability in synthetic yields across published protocols?

Methodological Answer:

  • Catalyst Purity: Screen metal catalysts (e.g., Pd/C vs. Raney Ni) for residual moisture or oxidation .
  • Solvent Anhydrity: Pre-dry solvents over molecular sieves to avoid hydrolysis of the methoxycarbonyl group .
  • Reaction Monitoring: Use in-situ IR spectroscopy to track carbonyl intermediates and optimize reaction times .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.